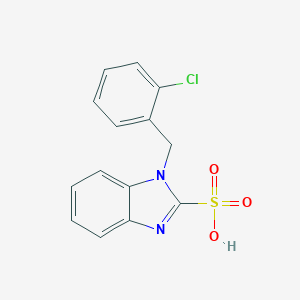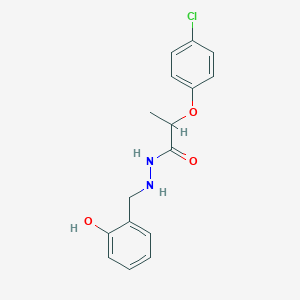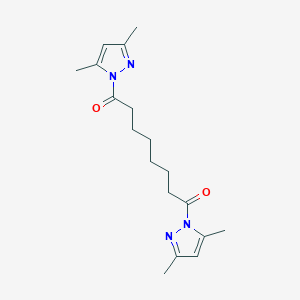![molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1](/img/structure/B352997.png)
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, also known as CBE, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBE is a benzothiazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzenethiol to form the target compound.
Starting Materials
4-chlorophenol, 1 equivalent, solid,
ethylene oxide, 1.2 equivalents, gas,
2-aminobenzenethiol, 1 equivalent, solid,
sodium hydroxide, catalytic, solid,
water, solvent, liquid,
Reaction
4-chlorophenol is reacted with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to form 2-(4-chlorophenoxy)ethanol., 4-chlorophenol, 1 equivalent, ethylene oxide, 1.2 equivalents, sodium hydroxide, catalytic, water, solvent, heating and stirring, high.
2-(4-chlorophenoxy)ethanol is reacted with 2-aminobenzenethiol in the presence of a base to form 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one., 2-(4-chlorophenoxy)ethanol, 1 equivalent, 2-aminobenzenethiol, 1 equivalent, base (e.g. sodium hydroxide), stoichiometric, water, solvent, heating and stirring, high.
Mécanisme D'action
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action involves the inhibition of PTPs, which leads to the activation of downstream signaling pathways. This activation has been found to have a variety of effects on cellular processes, including the regulation of cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects, including the regulation of glucose metabolism and the inhibition of tumor cell growth. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one in scientific research is its high purity, which allows for accurate and reproducible results. However, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
Orientations Futures
There are a number of promising future directions for research on 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, including the identification of new PTP targets and the development of more selective inhibitors. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's potential use in the treatment of autoimmune disorders and cancer warrants further investigation, and its effects on glucose metabolism may have implications for the treatment of diabetes. Overall, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's unique properties make it a promising candidate for a variety of scientific research applications.
Applications De Recherche Scientifique
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action, which has been found to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a key role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)